molecular formula C21H22N4OS B14924882 (5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B14924882
M. Wt: 378.5 g/mol
InChI Key: IQWAWAXPBXHVHF-UYRXBGFRSA-N
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Description

(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines a piperazine ring, a thiazolone ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one typically involves multiple steps, starting with the preparation of the piperazine and thiazolone intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step involves the condensation of the pyridine derivative with the thiazolone intermediate under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-[4-(4-chlorobenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
  • (5Z)-2-[4-(4-fluorobenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one

Uniqueness

(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of the methyl group on the benzyl ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

(5Z)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C21H22N4OS/c1-16-4-6-17(7-5-16)15-24-9-11-25(12-10-24)21-23-20(26)19(27-21)13-18-3-2-8-22-14-18/h2-8,13-14H,9-12,15H2,1H3/b19-13-

InChI Key

IQWAWAXPBXHVHF-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC(=O)C(=CC4=CN=CC=C4)S3

Origin of Product

United States

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